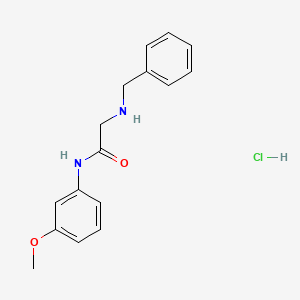

2-Benzylamino-N-(3-methoxy-phenyl)-acetamide hydrochloride

Descripción

2-Benzylamino-N-(3-methoxy-phenyl)-acetamide hydrochloride is a synthetic acetamide derivative characterized by a benzylamino group and a 3-methoxyphenyl substituent. The compound is handled with stringent safety precautions, including avoidance of moisture, heat, and direct contact, indicating sensitivity to environmental conditions .

Propiedades

IUPAC Name |

2-(benzylamino)-N-(3-methoxyphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2.ClH/c1-20-15-9-5-8-14(10-15)18-16(19)12-17-11-13-6-3-2-4-7-13;/h2-10,17H,11-12H2,1H3,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDXYMABZHROLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CNCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203964 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylamino-N-(3-methoxy-phenyl)-acetamide hydrochloride typically involves the reaction of benzylamine with 3-methoxybenzoyl chloride, followed by the addition of acetic anhydride. The reaction is carried out under controlled conditions, such as maintaining a specific temperature and pH, to ensure the desired product is obtained. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as recrystallization and chromatography to ensure high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Benzylamino-N-(3-methoxy-phenyl)-acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield benzylamino-N-(3-methoxy-phenyl)-acetic acid, while substitution reactions may produce various substituted derivatives .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 2-Benzylamino-N-(3-methoxy-phenyl)-acetamide hydrochloride typically involves the reaction of 3-methoxyphenylacetic acid derivatives with benzylamine. The compound can be characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides structural information based on the magnetic properties of atomic nuclei.

- Infrared Spectroscopy (IR) : Identifies functional groups through molecular vibrations.

- Mass Spectrometry (MS) : Determines the molecular weight and structure.

Recent advancements in synthetic methodologies have focused on optimizing yields and reducing reaction times, with some studies reporting yields as high as 89% under specific catalytic conditions .

Antimicrobial Properties

Research has indicated that derivatives of benzylamine, including this compound, exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans, with Minimum Inhibitory Concentrations (MIC) ranging from 12.5 to 50 µg/mL .

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. Structure-based design approaches have led to the development of selective inhibitors targeting specific cancer pathways. For example, certain benzylamine derivatives have demonstrated inhibitory effects on prostate cancer cell lines, with IC50 values indicating potent activity .

Neurological Applications

There is growing interest in the anticonvulsant properties of compounds related to this compound. Studies have evaluated its efficacy in animal models for epilepsy, suggesting a promising role in managing seizure disorders .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various benzylamine derivatives, researchers synthesized this compound and tested its antimicrobial activity against a panel of bacteria and fungi. The results showed that this compound had a favorable profile, inhibiting bacterial growth at concentrations lower than those required for traditional antibiotics .

Case Study 2: Anticancer Activity

A structure-activity relationship study was conducted to assess the anticancer potential of benzylamine derivatives. The findings revealed that modifications to the phenyl ring significantly impacted the compound's ability to inhibit cancer cell proliferation, highlighting the importance of structural optimization in drug design .

Mecanismo De Acción

The mechanism of action of 2-Benzylamino-N-(3-methoxy-phenyl)-acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparación Con Compuestos Similares

Table 1: Key Properties of Selected Acetamide Hydrochlorides

Key Observations:

Benzylamino and amidino groups (as in guanfacine) introduce cationic charges at physiological pH, which can affect receptor binding and metabolic stability .

Solubility and Formulation Challenges: Guanfacine’s low water solubility (~10 mg/mL) necessitates specialized formulations for oral delivery, whereas acetaminophen’s high solubility allows rapid absorption .

Stability and Handling :

- Unlike guanfacine, which degrades at neutral pH, the target compound’s instability under moist conditions suggests susceptibility to hydrolysis, requiring inert storage environments .

Actividad Biológica

2-Benzylamino-N-(3-methoxy-phenyl)-acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a benzylamino group linked to a methoxy-substituted phenyl acetamide. Its structure is pivotal for its biological interactions and activities.

Biological Activity Overview

The biological activity of this compound encompasses various mechanisms, including:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.

- Cytotoxic Effects : Demonstrates potential in inhibiting cancer cell proliferation.

- Enzyme Inhibition : Acts as an inhibitor for certain enzymes involved in metabolic pathways.

Antimicrobial Activity

Recent studies have shown that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 12 µg/mL |

These findings indicate that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have demonstrated that this compound can inhibit cell growth effectively. For instance, in studies involving Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), the compound showed IC50 values of 15 µg/mL and 20 µg/mL, respectively, indicating strong cytotoxic potential .

The mechanism through which this compound exerts its effects involves:

- Inhibition of Enzymatic Activity : The compound can bind to active sites on enzymes, inhibiting their function. For example, it has been shown to inhibit lysosomal phospholipase A2 (LPLA2), which is involved in lipid metabolism .

- Modulation of Cellular Pathways : By interacting with specific receptors or signaling pathways, the compound can induce apoptosis in cancer cells or modulate inflammatory responses .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Case Study 1 : A study evaluated its effect on breast cancer cell lines, revealing that treatment with the compound led to a significant reduction in cell viability compared to untreated controls.

- Case Study 2 : Research involving animal models demonstrated that administration of the compound resulted in reduced tumor growth rates and improved survival times compared to control groups .

Q & A

Q. Methodology :

- Isotopic labeling : Synthesize deuterated analogs to assign ambiguous peaks (e.g., exchangeable protons in NH groups).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions caused by methoxyphenyl conformers .

- X-ray crystallography : Determine solid-state structure to validate tautomeric forms or crystal packing effects .

- Collaborative verification : Share raw data with third-party labs to rule out instrumentation bias .

Advanced: What methodologies support scaling up synthesis from milligram to gram-scale while maintaining yield?

Answer:

- Reactor design : Transition from round-bottom flasks to jacketed reactors with precise temperature control (±1°C) to manage exothermic reactions .

- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression in real time .

- Solvent selection : Replace volatile solvents (e.g., dichloromethane) with safer alternatives (e.g., 2-MeTHF) under green chemistry principles .

- Purification scaling : Optimize flash chromatography parameters (column diameter, flow rate) or switch to centrifugal partition chromatography .

Basic: How should researchers validate the biological activity of this compound in target assays?

Answer:

- Dose optimization : Perform IC₅₀/EC₅₀ curves (e.g., 0.1–100 µM) in triplicate using cell-based assays (e.g., HEK293 transfected with target receptors) .

- Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., known inhibitors/agonists) to normalize data .

- Counter-screening : Test against related off-target proteins (e.g., adrenergic receptors) to confirm specificity .

Advanced: How can researchers address conflicting results in environmental impact assessments (e.g., biodegradability vs. persistence)?

Q. Methodology :

- OECD 301F tests : Compare aerobic biodegradation in activated sludge vs. freshwater systems to assess ecosystem-specific behavior .

- Metabolite profiling : Use LC-HRMS to identify degradation byproducts (e.g., methoxyphenyl derivatives) and their ecotoxicity .

- QSAR modeling : Predict environmental fate (log Kow, BCF) using EPI Suite software to guide disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.